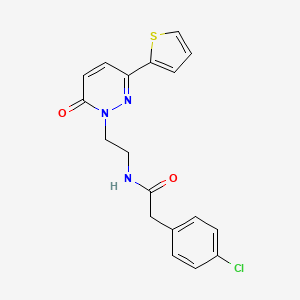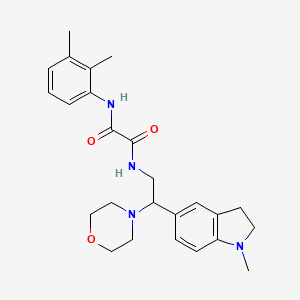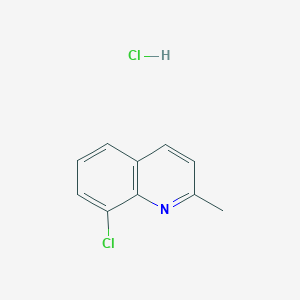![molecular formula C12H8BrF2N B2883707 2-Bromo-6-[difluoro(phenyl)methyl]pyridine CAS No. 2580186-08-7](/img/structure/B2883707.png)
2-Bromo-6-[difluoro(phenyl)methyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Bromo-6-[difluoro(phenyl)methyl]pyridine” is a fluorinated building block . It has an empirical formula of C6H4BrF2N and a molecular weight of 208.00 .
Synthesis Analysis
The synthesis of similar compounds, such as 2-Bromo-6-methylpyridine, involves heating with bromotrimethylsilane . Other methods include the addition of Grignard reagents to pyridine N-oxides in THF at room temperature, followed by treatment with acetic anhydride at 120°C .Chemical Reactions Analysis
While specific chemical reactions involving “this compound” are not available, bromopyridine derivatives like 2-Bromo-6-methylpyridine are used as building blocks in the preparation of nitrogen-containing heterocyclic compounds .Physical and Chemical Properties Analysis
The compound is a liquid with a refractive index of n20/D 1.520 and a density of 1.703 g/mL at 25 °C . It should be stored at 2-8°C .Scientific Research Applications
Complex Formation with Triphenylphosphine Oxide
2-Bromo-6-[difluoro(phenyl)methyl]pyridine has been studied for its ability to form complexes with triphenylphosphine oxide. In research by Holmes et al. (2002), the compound demonstrated significant interactions leading to the formation of structurally complex molecules. These interactions are governed by hydrogen bonding and phenyl embraces, contributing to the understanding of molecular interactions in crystalline structures (Holmes et al., 2002).
Synthesis of Novel Pyridine-Based Derivatives
The compound has been utilized in the synthesis of novel pyridine-based derivatives. Ahmad et al. (2017) explored the use of palladium-catalyzed Suzuki cross-coupling reactions to create a series of new pyridine derivatives. These derivatives were then analyzed for various properties, including anti-thrombolytic, biofilm inhibition, and haemolytic activities. This synthesis method showcases the compound's utility in creating new molecules with potential biological applications (Ahmad et al., 2017).
Spectroscopic and Optical Studies
Spectroscopic and optical studies of related bromo-trifluoromethyl pyridines have been conducted, providing insights into their chemical behavior. Vural and Kara (2017) performed spectroscopic characterization using Fourier Transform-Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopies. Their study also involved analyzing non-linear optical properties, which can be crucial for understanding the electronic structure and potential applications in materials science (Vural & Kara, 2017).
Anticancer Activity and Molecular Docking Studies
A related compound, 2-Bromo-6-(4,5-Diphenyl-1-((1-Phenyl-1H-1,2,3-Triazol-4-yl) Methyl)-1H-Imidazol-2-yl) Pyridine, has been synthesized and evaluated for its anticancer activity. Lakavath et al. (2022) conducted molecular docking studies to understand the interaction of these synthesized compounds with biological targets, demonstrating the compound's potential in drug development and cancer research (Lakavath et al., 2022).
Halochromism Studies
In the field of material science, derivatives of bromopyridine have been studied for their halochromic properties. Jung and Jaung (2005) investigated the reactions of bromomethyl dicyanopyrazine with methyl-substituted pyridine, leading to the formation of pyridinium azomethine ylides. These compounds demonstrated visible absorption changes upon external stimuli, making them potential candidates for reversible colored materials (Jung & Jaung, 2005).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
It’s known that bromopyridine derivatives are often used in suzuki–miyaura (sm) cross-coupling reactions , which suggests that its targets could be related to this process.
Mode of Action
In the context of SM cross-coupling reactions, the compound may interact with its targets through two key steps: oxidative addition and transmetalation . Oxidative addition involves the formation of a new bond with the target, while transmetalation involves the transfer of a group from boron to palladium .
Biochemical Pathways
The compound likely participates in the SM cross-coupling pathway . This pathway involves the formation of carbon-carbon bonds and is widely used in organic synthesis . The downstream effects of this pathway can vary greatly depending on the specific reactants and conditions used.
Result of Action
The result of the compound’s action would depend on the specific context in which it is used. In the context of SM cross-coupling reactions, the compound would contribute to the formation of new carbon-carbon bonds .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the efficiency of SM cross-coupling reactions can be affected by the reaction conditions, such as temperature and the presence of a catalyst .
Properties
IUPAC Name |
2-bromo-6-[difluoro(phenyl)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF2N/c13-11-8-4-7-10(16-11)12(14,15)9-5-2-1-3-6-9/h1-8H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENJQVGAYPFLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=NC(=CC=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-chlorobenzenesulfonyl)-N-[(3-methoxyphenyl)methyl]-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883624.png)
![3-(1-(2,3-dihydrobenzo[b][1,4]dioxine-5-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one](/img/structure/B2883628.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2883630.png)
![(5-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 1-(methylsulfonyl)piperidine-4-carboxylate](/img/structure/B2883632.png)

![3-(Benzenesulfonyl)-4-[4-(2,4-dimethylphenyl)piperazin-1-yl]quinoline](/img/structure/B2883637.png)




![Methyl 3-nitro-4-[4-(4-nitrophenyl)piperazino]benzenecarboxylate](/img/structure/B2883642.png)
![1-[3-(5-Chloropyridin-2-yl)oxypiperidin-1-yl]prop-2-en-1-one](/img/structure/B2883644.png)


